The Pharmacological Landscape of Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals
The Pharmacological Landscape of Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry
The pyridazine core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the development of novel therapeutics.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[1][2] This guide focuses on a specific and promising subclass: Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate and its derivatives. We will delve into their synthesis, multifaceted biological activities, and the underlying mechanisms of action, providing a comprehensive resource for researchers and drug development professionals.
A Versatile Scaffold: Synthesis and Chemical Properties
The chemical versatility of the Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate scaffold allows for the generation of diverse compound libraries. The presence of a carbonyl group, a phenyl ring, and a carboxylate ester moiety provides multiple points for chemical modification, enabling the fine-tuning of physicochemical and biological properties.[3][4]
A common synthetic approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For instance, the reaction of ethyl acetoacetate with a diazotized aniline derivative, followed by ring closure, can yield the dihydropyridazinone core.[5] Further modifications, such as Suzuki-Miyaura coupling reactions, can be employed to introduce a variety of substituents on the pyridazine ring, allowing for extensive structure-activity relationship (SAR) studies.[6]
Unveiling the Therapeutic Potential: A Spectrum of Pharmacological Activities
Derivatives of the 3-oxo-2,3-dihydropyridazine scaffold have been investigated for a wide array of therapeutic applications, with promising results in several key areas.
Anticancer Activity: A Focus on Kinase Inhibition
A significant body of research has highlighted the potential of 3-oxo-2,3-dihydropyridazine derivatives as potent and selective anticancer agents.[6][7][8] One of the most promising avenues of investigation is their ability to inhibit specific kinases involved in cancer cell proliferation and survival.
Interleukin-2-inducible T-cell kinase (ITK) Inhibition:
Recent studies have identified novel 3-oxo-2,3-dihydropyridazine derivatives as selective inhibitors of ITK, a key signaling molecule in T-cells.[4][6] This makes them attractive candidates for the treatment of T-cell malignancies, such as T-cell leukemia.[6] The mechanism of action involves the modulation of the T-cell receptor signaling pathway, leading to the induction of apoptosis in cancerous T-cells.
One study reported a series of 3-oxo-2,3-dihydropyridazine derivatives with promising cytotoxicity against ITK-expressing leukemia cell lines (Jurkat and CCRF-CEM).[6] Notably, some of these compounds exhibited a favorable therapeutic index, showing significantly lower toxicity towards non-cancerous fibroblast cells.[6]
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition:
Other studies have explored the potential of pyridazinone-based derivatives as inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[7] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.
Antimicrobial Properties: A New Frontier in Combating Infectious Diseases
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyridazinone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[7][9][10]
One study reported the synthesis of pyridazinone-based diarylurea derivatives that displayed potent antibacterial activity against Staphylococcus aureus and significant antifungal activity against Candida albicans.[7] The exact mechanism of their antimicrobial action is still under investigation but is thought to involve the disruption of essential cellular processes in the microorganisms.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modifications of the 3-oxo-2,3-dihydropyridazine scaffold have provided valuable insights into the structural requirements for potent and selective biological activity. For instance, in the context of ITK inhibition, the nature of the substituent at the 6-position of the pyridazine ring has been shown to be critical for activity.[6] Similarly, the choice of the amine functionality in diarylurea derivatives has been found to significantly influence their antimicrobial potency.[7]
The modular nature of the synthesis allows for the systematic exploration of the chemical space around the core scaffold, facilitating the optimization of lead compounds with improved efficacy, selectivity, and pharmacokinetic properties.
Experimental Protocols and Methodologies
To aid researchers in the evaluation of these compounds, we provide an overview of key experimental protocols.
Synthesis of 3-oxo-2,3-dihydropyridazine Derivatives
A general and modular synthetic strategy is often employed, allowing for the efficient generation of analog libraries.[6]
General Synthetic Scheme: A common approach involves a multi-step synthesis. For example, an intermediate can be formed through an amide coupling, followed by deprotection and nucleophilic substitution with a halogenated pyridazinone. The final derivatives can then be generated via a Suzuki-Miyaura coupling with various boronic acids.[6]
In Vitro Cytotoxicity Assays
The cytotoxic effects of the synthesized compounds are typically evaluated against a panel of cancer cell lines and non-cancerous cells to determine their potency and selectivity.
Protocol: MTT Assay
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Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing
The antimicrobial activity of the compounds is assessed using standard methods such as the broth microdilution assay.
Protocol: Broth Microdilution Assay
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Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
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Serial Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.
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Inoculation: Inoculate each well with the microbial suspension.
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Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
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Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Directions and Conclusion
The Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate scaffold represents a highly promising starting point for the development of novel therapeutics. The diverse pharmacological activities, coupled with the synthetic tractability of this chemical class, make it an attractive area for further investigation.
Future research should focus on:
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Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
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In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of cancer and infectious diseases.
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Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the most promising candidates to guide their further development.
Quantitative Data Summary
| Compound Scaffold | Pharmacological Activity | Target Cell Line(s)/Organism(s) | Reported Potency (e.g., IC50, MIC) | Reference |
| 3-oxo-2,3-dihydropyridazine | Anticancer (ITK inhibitor) | Jurkat, CCRF-CEM (T-cell leukemia) | IC50 values in the micromolar range | [6] |
| Pyridazinone-based diarylurea | Antibacterial | Staphylococcus aureus | MIC = 16 µg/mL (for compound 10h) | [7] |
| Pyridazinone-based diarylurea | Antifungal | Candida albicans | MIC = 16 µg/mL (for compound 8g) | [7] |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine | Anticancer | K562, MCF-7, MDA-MB-468, SaOS2 | Moderate cytotoxicity | [11] |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine | Anti-inflammatory (COX-2 inhibitor) | COX-1 and COX-2 enzymes | IC50 values in the micromolar range | [11] |
| 5-acetyl-2-ethyl-6-phenyl-3(2H)-pyridazinone | Anti-inflammatory (PDE4 inhibitor) | PDE4B1 | IC50 values in the nanomolar range | [12] |
Signaling Pathway Diagram
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